![molecular formula C11H12ClNO3 B1470481 Ácido 2-(7-cloro-4-metil-3,4-dihidro-2H-benzo[b][1,4]oxazin-3-il)acético CAS No. 1783446-99-0](/img/structure/B1470481.png)
Ácido 2-(7-cloro-4-metil-3,4-dihidro-2H-benzo[b][1,4]oxazin-3-il)acético
Descripción general
Descripción
The compound is a derivative of the benzo[b][1,4]oxazin class of compounds . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. They are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring fused with an oxazine ring . The oxazine ring contains four carbon atoms, one nitrogen atom, and one oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For similar compounds, properties such as melting point and NMR data can be determined .Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
Este compuesto se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos . Su estructura y propiedades precisas lo convierten en un candidato ideal para calibrar instrumentos y validar los métodos analíticos utilizados en el desarrollo de medicamentos.
Síntesis de Derivados de Imidazol
Los derivados de imidazol, que tienen una amplia gama de actividades biológicas, se pueden sintetizar utilizando este compuesto como precursor . Estas actividades incluyen propiedades antibacterianas, antifúngicas y antivirales, lo que lo convierte en un punto de partida valioso para el desarrollo de nuevos medicamentos.
Actividad Antimicrobiana
El compuesto se ha estudiado por su potencial para crear benzo[b][1,4]oxazin-3(4H)-onas mediante la transposición de Smiles, que exhiben actividad antimicrobiana . Esta aplicación es particularmente relevante en la lucha contra las bacterias resistentes a los medicamentos.
Potenciadores Cognitivos
Los derivados de este compuesto, como el IDRA 21, han mostrado promesa en la mejora de las funciones cognitivas. Los estudios indican que pueden atenuar los déficits cognitivos inducidos farmacológicamente, lo que sugiere un posible uso en el tratamiento de trastornos como la enfermedad de Alzheimer .
Investigación de Propiedades Termofísicas
Las propiedades termofísicas del compuesto son de interés en la investigación científica. Los datos sobre estas propiedades son críticos para comprender el comportamiento de los compuestos orgánicos en diversas condiciones de temperatura y presión .
Aplicaciones Antiinflamatorias y Analgésicas
La estructura de este compuesto es similar a las que se encuentran en los medicamentos con propiedades antiinflamatorias y analgésicas. Por lo tanto, puede servir como un compuesto líder en la síntesis de nuevos fármacos dirigidos a tratar el dolor y la inflamación .
Investigación Antitumoral y Anticancerígena
Los compuestos con el grupo benzo[b][1,4]oxazin-3-il se han explorado por sus actividades antitumorales y anticancerígenas. La estructura única de este compuesto podría ser clave en la síntesis de nuevos agentes que se dirijan a las células cancerosas .
Desarrollo de Inhibidores de COX
Debido a sus características estructurales, este compuesto podría ser fundamental en el desarrollo de inhibidores de COX, que son importantes en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Mecanismo De Acción
The compound “2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a type of benzoxazine derivative . Benzoxazines are a group of heterocyclic compounds that have been studied for their diverse biological activities. They are known to exhibit properties such as anti-inflammatory , antioxidant , antimicrobial , antitumor , and antiviral activities .
The presence of the acetic acid moiety in the compound could potentially enhance its binding affinity with certain enzymes . This could influence its mode of action and the biochemical pathways it affects.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to specific organelles, such as the mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
2-(7-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUTSCSBMQPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


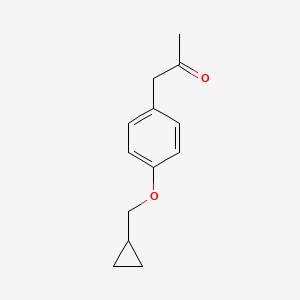
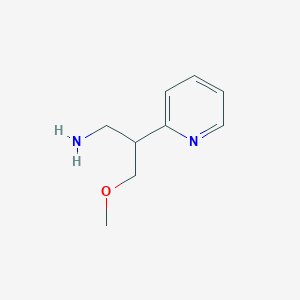
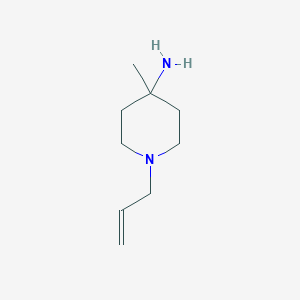
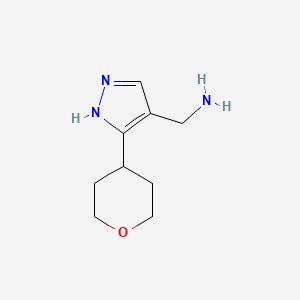

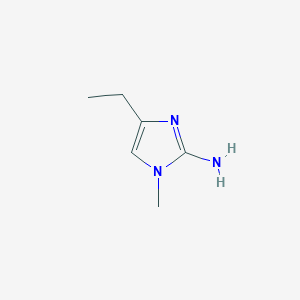
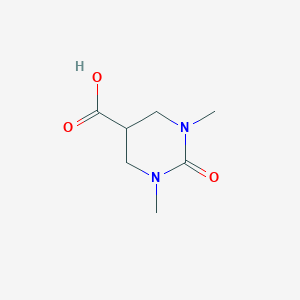
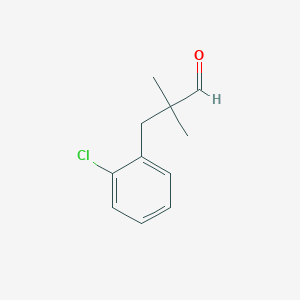
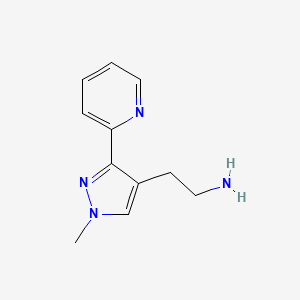
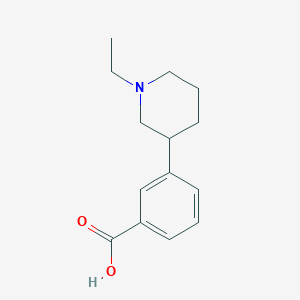
![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)


